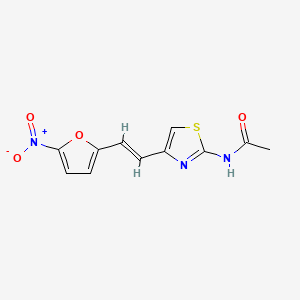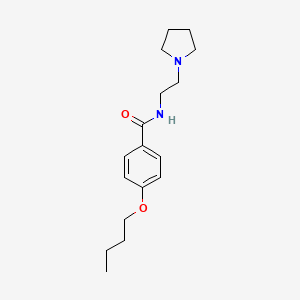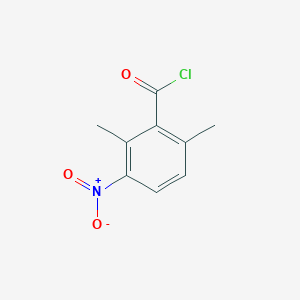
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The presence of both nitrofuran and thiazole moieties in its structure contributes to its diverse pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation (H2/Pd) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
科学研究应用
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: Studied for its antibacterial and antifungal properties, particularly against resistant strains of bacteria and fungi.
Medicine: Investigated for its potential as an antitumor agent, with studies focusing on its ability to inhibit cancer cell growth and induce apoptosis.
Industry: Utilized in the development of new antimicrobial coatings and materials.
作用机制
The mechanism of action of N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide involves multiple pathways:
Antibacterial Activity: The compound interferes with bacterial DNA synthesis by generating reactive oxygen species (ROS) that cause DNA damage.
Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties but different structural features.
Furazolidone: A nitrofuran compound used as an antimicrobial agent, particularly in veterinary medicine.
Nitrofurazone: Used as a topical antibacterial agent for wound infections.
Uniqueness
N-(4-(2-(5-Nitro-2-furanyl)ethenyl)-2-thiazolyl)acetamide is unique due to the presence of both nitrofuran and thiazole moieties, which contribute to its broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development.
属性
CAS 编号 |
7350-43-8 |
|---|---|
分子式 |
C11H9N3O4S |
分子量 |
279.27 g/mol |
IUPAC 名称 |
N-[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H9N3O4S/c1-7(15)12-11-13-8(6-19-11)2-3-9-4-5-10(18-9)14(16)17/h2-6H,1H3,(H,12,13,15)/b3-2+ |
InChI 键 |
OHZHSLXGQCWJRV-NSCUHMNNSA-N |
手性 SMILES |
CC(=O)NC1=NC(=CS1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
规范 SMILES |
CC(=O)NC1=NC(=CS1)C=CC2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)

![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)


![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)








